molecular formula C4H11ClN2O B1284087 3-amino-N-methylpropanamide hydrochloride CAS No. 51739-61-8

3-amino-N-methylpropanamide hydrochloride

Cat. No. B1284087
CAS RN: 51739-61-8
M. Wt: 138.59 g/mol
InChI Key: BYWCMHMCAMQJIL-UHFFFAOYSA-N
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Description

The compound "3-amino-N-methylpropanamide hydrochloride" is not directly mentioned in the provided papers. However, there are studies related to similar compounds that can offer insights into the behavior and characteristics of closely related substances. For instance, 3-aminopropionamide (3-APA) is a compound that has been identified as a precursor in acrylamide formation during thermal degradation of asparagine . Another related compound, 3-(N-Methylamino)glutaric acid, has been found in extracts from Prochloron didemnii and its structure was confirmed by synthesis .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the quantitation of 3-APA in potatoes was achieved using liquid chromatography/tandem mass spectrometry, indicating a method that could potentially be adapted for the synthesis and analysis of 3-amino-N-methylpropanamide hydrochloride . The structure of 3-(N-Methylamino)glutaric acid was established by mass spectrometry of its derivatives, which also implies a synthetic route for its production . Additionally, a one-pot synthesis method was developed for (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, which could provide insights into the synthesis of similar amide compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For 3-(N-Methylamino)glutaric acid, the structure was determined by mass spectrometry . In the case of (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, the presence of three nucleophilic centers was identified, which could be relevant when considering the reactivity of 3-amino-N-methylpropanamide hydrochloride .

Chemical Reactions Analysis

The chemical behavior of 3-APA, a compound structurally similar to 3-amino-N-methylpropanamide hydrochloride, has been studied extensively. It has been found to be a potent precursor in acrylamide formation and can also participate in reactions that reduce acrylamide levels through the formation of adducts via Michael addition . This suggests that 3-amino-N-methylpropanamide hydrochloride might also engage in similar types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of 3-amino-N-methylpropanamide hydrochloride. For instance, the stability and reactivity of 3-APA under various conditions such as temperature and pH have been documented . The chemoselective reactions of related amides with electrophiles have also been explored, which could inform the reactivity profile of 3-amino-N-methylpropanamide hydrochloride . Additionally, the use of 3-hydroxypropanaminium acetate as a catalyst in the synthesis of pyrano[3,2-c]chromene-3-carbonitrile derivatives indicates the potential for 3-amino-N-methylpropanamide hydrochloride to act as a catalyst or reactant in organic synthesis .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

3-amino-N-methylpropanamide hydrochloride has been utilized in the synthesis of various pharmacologically active compounds. For instance, it served as a precursor in preparing β-amino ketones, tertiary 1-(3,3-diarylpropyl)amines, and C-glycosides, demonstrating its versatility in medicinal chemistry applications (Selvamurugan & Aidhen, 2002).

Development of Enantiopure Derivatives

The compound has been integral in the development of enantiopure derivatives, which are significant in the creation of chiral pharmaceuticals. A one-pot synthesis approach involving this compound led to the production of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, highlighting its role in stereoselective synthesis (Li, Shang, Cheng, & Zhao, 2013).

Chemical Transformation Studies

3-amino-N-methylpropanamide hydrochloride has been used in studies exploring chemical transformations, such as the preparation of carboxamides and their subsequent conversion into dihydro-imidazol-5-ones. This showcases its utility in complex organic synthesis processes (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Application in Food Science

An interesting application of this compound is in the field of food science. It has been found to reduce acrylamide, a harmful substance formed in food during cooking, thus presenting a potential method for enhancing food safety (Wu, Zheng, Zhang, Huang, & Ou, 2018).

Biobased Production

The compound plays a role in the biobased production of chemicals, serving as an intermediate in synthesizing substances like succinonitrile from glutamic acid and glutamine, which are common in plant proteins (Lammens, Le Nôtre, Franssen, Scott, & Sanders, 2011).

Environmental Applications

In environmental applications, derivatives of 3-amino-N-methylpropanamide hydrochloride have been used in the synthesis of starch-based hydrogels for the removal of heavy metals and dyes from water, demonstrating its potential in wastewater treatment and pollution control (Mondal, Karmakar, Chattopadhyay, & Singha, 2019).

Biodegradability Studies

The compound has also been incorporated into the study of biodegradable materials, such as the synthesis of new polyesteramides containing peptide linkages, indicating its relevance in developing sustainable materials (Fan, Kobayashi, & Kise, 2000).

Safety And Hazards

The safety information for 3-amino-N-methylpropanamide hydrochloride indicates that it may cause serious eye irritation (H319). Precautionary measures include washing hands and other exposed areas thoroughly after handling, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-amino-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-6-4(7)2-3-5;/h2-3,5H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWCMHMCAMQJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565014
Record name N-Methyl-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-methylpropanamide hydrochloride

CAS RN

51739-61-8
Record name N-Methyl-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-methylpropanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Cosconati, L Marinelli, R Trotta, A Virno… - Journal of the …, 2010 - ACS Publications
… A solution of 3-amino-N-methylpropanamide hydrochloride (123 mg, 1.2 mmol) in dry DMF (8 mL) was cooled to 5 C and N, N′-diisopropylethylamine (206 mL, 1.2 mmol) was added. …
Number of citations: 115 pubs.acs.org
ME Van Dort, Y Jang, CA Bonham, K Heist… - European Journal of …, 2022 - Elsevier
… Beta-alanine and 3-amino-N-methylpropanamide hydrochloride were obtained from Enamine Ltd., Monmouth, NJ. 2,2-dimethyl-4-oxo-3,6,9,12,15-pentaoxa-5-azaoctadecan-18-…
Number of citations: 4 www.sciencedirect.com
Y Liu, D Zhang, Y Tang, Y Zhang… - ACS Applied Materials …, 2021 - ACS Publications
… The resultant chips referred to as SAM-1–3 chips (cyanoacetamide 3-amino-N-methylpropanamide hydrochloride) were rinsed with ethanol and dried with a nitrogen stream for standby. …
Number of citations: 12 pubs.acs.org
CSN Bioattive - fedoa.unina.it
… A solution of 3-amino-N-methylpropanamide hydrochloride (123 mg, 1.2 mmol) in dry DMF (8 mL) was cooled to 5 C and N, N’-diisopropylethylamine (206 mL, 1.2 mmol) was added. …
Number of citations: 2 www.fedoa.unina.it
Y Liu - 2021 - search.proquest.com
Data-driven design and study of new materials and (pre) clinical drugs have been increasing popularity with advancement of machine learning, data science, molecular simulation, and …
Number of citations: 4 search.proquest.com
片山勝史 - 2021 - eprints.lib.hokudai.ac.jp
1-1 HTS ヒットの獲得 1-2 3-フェニル-イソキサゾール誘導体の合成展開 1-3 代表化合物の初期 ADMET と PK プロファイル 1-4 mRNA レベルの in vitro 評価 1-5 化合物 24 を用いた標的探索 ① (…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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